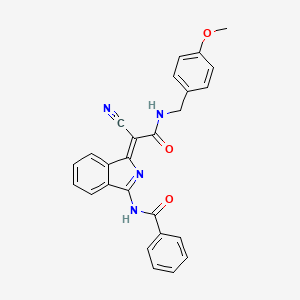

(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

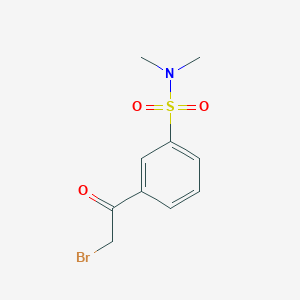

“(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide” is a chemical compound that falls under the category of substituted anilines and quinazolines . These are privileged pharmacological structures used in a wide range of bioactive compounds designed for treating health conditions including cancer, inflammation, hypertension, obesity, and infection .

Synthesis Analysis

The synthesis of this compound involves a straightforward method for making isatoic anhydride-8-amide from isatin-7-carboxylic acid . This method is used to easily produce a range of quinazoline and substituted aniline derivatives using adaptable pH-sensitive cyclization chemistry . The approaches are inexpensive, simple, fast, efficient at room temperature, and scalable .Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyano group attached to an isoindole ring, which is further connected to a benzamide group . The presence of these functional groups makes this compound a valuable candidate for various chemical reactions .Chemical Reactions Analysis

The chemical reactions involving this compound are mainly centered around its cyano group and the isoindole ring . The transformation of isatoic anhydride to 2-amino-benzamide is readily achieved, leading to the formation of a 1-cyano-2-amine 3 -acid-potassium salt .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

- Photodynamic Therapy for Cancer : One study discusses a zinc phthalocyanine with properties useful in photodynamic therapy, including high singlet oxygen quantum yield, which indicates potential for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Characterization

- Synthesis of Novel Compounds : Research on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides presents new classes of cyclic dipeptidyl ureas, indicating the diversity and potential of such compounds in scientific research (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Antimicrobial and Anticancer Studies

- Antimicrobial and Anticancer Potentials : A study on 4-thiazolidinone derivatives highlights their in vitro antimicrobial and anticancer potentials, which includes benzamide analogs (Deep et al., 2016).

Fluorescence and Sensing Applications

- Fluorescent Dual Sensor for Ions : A rhodamine-based compound acts as a fluorescent dual sensor for Zn2+ and Al3+ ions, showcasing the utility of such compounds in sensing applications (Roy et al., 2019).

Magnetic and Luminescence Properties

- Luminescence and Magnetic Properties : Research on heterometallic [Zn6Ln6] clusters constructed by salicylamide salen-like ligand demonstrates interesting luminescence and magnetic properties, relevant in materials science (Song et al., 2016).

Anticancer Activity

- Synthesis and Anticancer Activity of Co(II) Complexes : A study on Co(II) complexes of benzylideneamino derivatives, including anticancer activity assessments, highlights the potential of such compounds in cancer research (Vellaiswamy & Ramaswamy, 2017).

Eigenschaften

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-[(4-methoxyphenyl)methylamino]-2-oxoethylidene]isoindol-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N4O3/c1-33-19-13-11-17(12-14-19)16-28-26(32)22(15-27)23-20-9-5-6-10-21(20)24(29-23)30-25(31)18-7-3-2-4-8-18/h2-14H,16H2,1H3,(H,28,32)(H,29,30,31)/b23-22- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYKMJVOTOXKLV-FCQUAONHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CC=C4)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2646377.png)

![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2646379.png)

![N-(2,5-difluorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2646381.png)

![5-fluoro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidine](/img/structure/B2646384.png)

![(Z)-3-benzyl-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2646386.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2646387.png)

![2-{(E)-[(4-bromophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2646393.png)

![N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2646395.png)

![tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate](/img/structure/B2646396.png)

![2-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)ethanamine](/img/structure/B2646398.png)